2-(4-Chlorophenoxy)acetaldehyde
Overview
Description
2-(4-Chlorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7ClO2 It is characterized by the presence of a chlorophenyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorophenol and chloroacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-chlorophenol is dissolved in a suitable solvent, and chloroacetaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetic acid.
Reduction: 2-(4-Chlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)acetaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorophenyl group may also interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)acetaldehyde can be compared with other similar compounds such as:
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the different halogen.
2-(4-Methylphenoxy)acetaldehyde: Contains a methyl group instead of a halogen. This compound may have different physical and chemical properties.
2-(4-Nitrophenoxy)acetaldehyde:
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDNWOUCHKCGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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